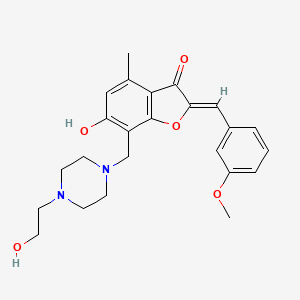

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

説明

特性

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-16-12-20(28)19(15-26-8-6-25(7-9-26)10-11-27)24-22(16)23(29)21(31-24)14-17-4-3-5-18(13-17)30-2/h3-5,12-14,27-28H,6-11,15H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDXILJSYATIMW-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzofuran core, hydroxyl and methoxy groups, and a piperazine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is C24H28N2O5, with a molecular weight of 420.53 g/mol. The compound's unique structural features allow it to interact with various biological targets, making it a candidate for pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 420.53 g/mol |

| Structural Features | Benzofuran core, hydroxyl and methoxy groups, piperazine ring |

The biological activity of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is influenced by its structural components. Similar compounds have demonstrated various activities, including:

- Anticancer Activity : Compounds with a benzofuran structure have shown potential in inhibiting cancer cell proliferation. Studies indicate that this compound may inhibit tubulin polymerization, similar to other benzo[b]furan derivatives .

- Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with various enzymes. For instance, related compounds have exhibited selective inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .

- Antioxidant Properties : The hydroxyl groups in the compound may contribute to its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:

- Anticancer Studies : A study published in 2013 demonstrated that aurones, a class that includes this compound, inhibited the proliferation of cancer cells significantly. The mechanism was linked to the disruption of microtubule dynamics.

- Enzyme Inhibition : Research indicated that structurally similar compounds exhibited potent inhibitory effects on BChE with IC50 values comparable to established inhibitors. This suggests that (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one may also possess similar properties .

Potential Applications

The unique properties of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one suggest several potential applications in medicinal chemistry:

- Cancer Therapeutics : Due to its anticancer properties, this compound could be developed as a therapeutic agent targeting specific cancer types.

- Neuroprotective Agents : Given its enzyme inhibition capabilities, it may serve as a neuroprotective agent in conditions related to cholinergic dysfunction.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts molecular properties and bioactivity. Key analogs include:

Key Observations:

- Methoxy positioning : 3-methoxy (target compound) vs. 2,3,4-trimethoxy () alters steric and electronic profiles. Trimethoxy derivatives may exhibit stronger receptor binding but poorer pharmacokinetics .

- Halogenation : Fluorine at the 2-position () enhances oxidative stability but may increase toxicity risks .

Piperazine/Piperidine Substituent Variations

The 4-(2-hydroxyethyl)piperazine group distinguishes the target compound from analogs with alternative nitrogenous substituents:

Key Observations:

Research Findings and Implications

- Synthetic Accessibility : Analogs with simpler substituents (e.g., 4-methoxybenzylidene in ) are easier to synthesize but lack the pharmacological versatility of hydroxyethyl-piperazine derivatives .

- Biological Activity : The 3-methoxybenzylidene group in the target compound may offer optimal binding to enzymes or receptors requiring moderate electron density, as seen in kinase inhibitors or antimicrobial agents .

- Metabolic Stability : Thiophen-2-yl () and fluorine () substituents may alter CYP450 metabolism, necessitating tailored toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。